N(alpha)-Tosylarginine-4-nitroanilide is commercially available from various suppliers, including Sigma-Aldrich, which provides it in high purity (>98% TLC) for laboratory use. Its classification falls under protease substrates, specifically designed to facilitate the study of enzyme kinetics and inhibition mechanisms.
The synthesis of N(alpha)-Tosylarginine-4-nitroanilide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes:
N(alpha)-Tosylarginine-4-nitroanilide has a complex molecular structure characterized by its distinct functional groups:
The molecular structure can be represented by its SMILES notation: CC(C(=O)N1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@H](C(=O)N2CCCCC2)C(=O)N
.
N(alpha)-Tosylarginine-4-nitroanilide participates in various enzymatic reactions, primarily as a substrate for trypsin. The hydrolysis of this compound by trypsin results in the release of 4-nitroaniline, which can be quantitatively measured at 405 nm using spectrophotometry.
Key aspects of its reactivity include:
The mechanism of action involves the binding of N(alpha)-Tosylarginine-4-nitroanilide to the active site of serine proteases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the arginine residue, leading to the release of 4-nitroaniline. This process can be summarized as follows:
N(alpha)-Tosylarginine-4-nitroanilide exhibits specific physical and chemical properties that are relevant for its applications:
The compound's stability under various pH conditions has been studied, revealing optimal activity at neutral pH levels (around pH 7). Thermal stability assessments indicate that prolonged exposure to elevated temperatures may affect enzymatic activity.
N(alpha)-Tosylarginine-4-nitroanilide is widely used in biochemical research for several purposes:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5